molecular formula C28H53N4O7PS B13143933 [(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate

[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate

Cat. No.: B13143933
M. Wt: 620.8 g/mol
InChI Key: JHROEHVYJZWKKP-RPRIXWAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole ring, an amino acid derivative, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate involves multiple steps, including the formation of the thieno[3,4-d]imidazole ring, the coupling of the amino acid derivative, and the phosphorylation of the hydroxyl group. The reaction conditions typically involve the use of protecting groups, coupling reagents, and specific solvents to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group in the thieno[3,4-d]imidazole ring can be reduced to a hydroxyl group.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of [(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The thieno[3,4-d]imidazole ring is known to interact with enzymes and receptors, modulating their activity. The phosphate group can participate in phosphorylation reactions, altering the activity of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • [(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] phosphate
  • [(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] sulfate

Uniqueness

[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C28H53N4O7PS

Molecular Weight

620.8 g/mol

IUPAC Name

[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate

InChI

InChI=1S/C28H53N4O7PS/c29-22(20-39-40(36,37)38)24(33)16-12-10-8-6-4-2-1-3-5-7-9-11-15-19-30-26(34)18-14-13-17-25-27-23(21-41-25)31-28(35)32-27/h12,16,22-25,27,33H,1-11,13-15,17-21,29H2,(H,30,34)(H2,31,32,35)(H2,36,37,38)/b16-12+/t22-,23-,24+,25-,27-/m0/s1

InChI Key

JHROEHVYJZWKKP-RPRIXWAOSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O)NC(=O)N2

Origin of Product

United States

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